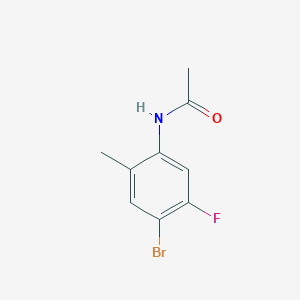
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent. For instance, the synthesis of "N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide" was achieved by alkylation and nitration of p-acetamidophenol, with specific conditions optimizing the yield . Similarly, novel acetamide derivatives were synthesized using 3-fluoro-4-cyanophenol as a primary compound, followed by characterization through various analytical techniques . These methods could potentially be adapted for the synthesis of "N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide" by choosing the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the dihedral angles between the phenyl ring and the acetamide group, as well as the interactions between molecules in the crystal structure. For example, "2,2-Dibromo-N-(4-fluorophenyl)acetamide" forms six-membered rings through hydrogen bonding, with a dihedral angle of 29.5° between the fluorophenyl ring and the acetamide group . "2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide" has a dihedral angle of 66.4° between the phenyl rings and various interactions forming infinite chains in the crystal . These structural insights provide a basis for predicting the molecular conformation of "N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide".
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring. The presence of electron-withdrawing or electron-donating groups can affect the outcome of chemical reactions. For instance, the introduction of a nitro group in "N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide" alters the chemical shift of protons adjacent to the acetamido group due to the interaction between nitro and acetamido groups . This suggests that the bromo and fluoro substituents in "N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide" could similarly affect its reactivity in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of halogen atoms, such as bromine and fluorine, can significantly impact properties like melting point, solubility, and density. Intermolecular hydrogen bonds and other weak interactions, as observed in "2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide" , can influence the compound's stability and crystalline form. These properties are essential for understanding the behavior of "N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide" in various environments and for its potential applications in fields such as medicinal chemistry or material science.
Aplicaciones Científicas De Investigación
Potential Use in Pesticide Development
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide derivatives have been explored for their potential as pesticides. One study characterized several derivatives, including N-aryl-2,4-dichlorophenoxyacetamide and N-alkyl-2,4-dichlorophenoxyacetamide, through X-ray powder diffraction, indicating their potential application in pest control (Olszewska, Pikus, & Tarasiuk, 2008).
Supramolecular Assembly and Molecular Conformations
Research on halogenated N,2-diarylacetamides, including a derivative similar to N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, has focused on understanding their molecular conformations and supramolecular assembly. This work is significant in comprehending the behavior of such compounds at a molecular level, which can impact their applications in various fields (Nayak et al., 2014).
Antimicrobial Evaluation
Derivatives of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide have been synthesized and evaluated for antimicrobial activity. The studies involved synthesizing various acetamide derivatives and testing their effectiveness against microbial species. This research is vital for developing new antimicrobial agents (Gul et al., 2017).
Research on Herbicidal Activity
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide derivatives have been synthesized and tested for their herbicidal activities. Compounds like N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide showed promising herbicidal activities against dicotyledonous weeds, indicating potential agricultural applications (Wu et al., 2011).
Evaluation in Anticonvulsant and Antidepressant Activities
Some studies have focused on synthesizing and testing the effectiveness of N-substituted phenylacetamide derivatives, including those similar to N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, in anticonvulsant and antidepressant activities. This research contributes to the development of new therapeutic agents for neurological disorders (Xie et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
N-(4-bromo-5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEWAUIVDCPPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630226 | |
| Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
CAS RN |
633335-80-5 | |
| Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


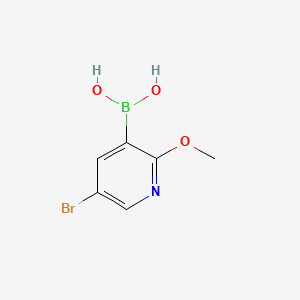



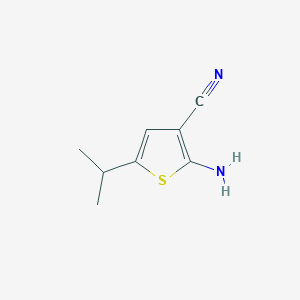
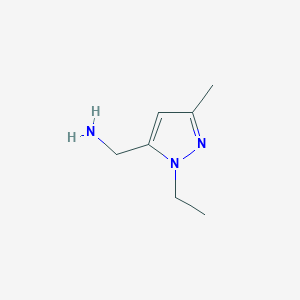
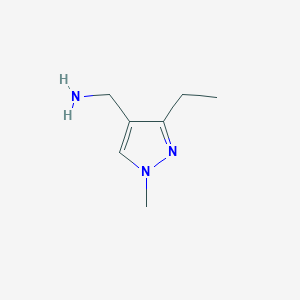

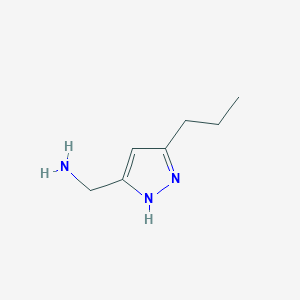
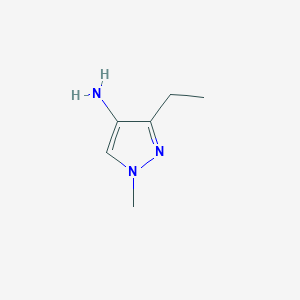


![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)